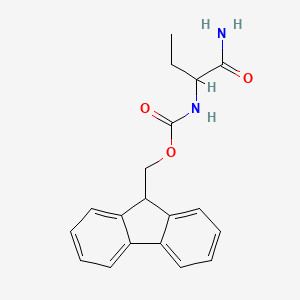
Benzamide, 2-methoxy-N,N-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-methoxy-N,N-diphenyl- is a chemical compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This particular compound is characterized by the presence of a methoxy group and two phenyl groups attached to the nitrogen atom of the benzamide structure.
Métodos De Preparación
The synthesis of Benzamide, 2-methoxy-N,N-diphenyl- can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at 40°C for 24 hours. The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents.
Análisis De Reacciones Químicas
Benzamide, 2-methoxy-N,N-diphenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium and organomagnesium compounds . For example, the direct nucleophilic acyl substitution reaction with organolithium reagents can be carried out under harsh conditions to prevent side reactions such as reduction and over-addition . The major products formed from these reactions are typically ketones and other substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 2-methoxy-N,N-diphenyl- has a wide range of scientific research applications. It is used in the synthesis of novel benzamide compounds with potential antioxidant and antibacterial activities . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, they exhibit in vitro antibacterial activity against various gram-positive and gram-negative bacteria . The compound is also utilized in drug discovery and development, particularly in the design of anticancer agents .
Mecanismo De Acción
The mechanism of action of Benzamide, 2-methoxy-N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and migration, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Benzamide, 2-methoxy-N,N-diphenyl- can be compared with other similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 2,3-dimethoxybenzamide exhibits strong antioxidant and antibacterial properties, while 3-acetoxy-2-methylbenzamide is known for its metal chelating activity . The unique combination of a methoxy group and two phenyl groups in Benzamide, 2-methoxy-N,N-diphenyl- contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
94623-43-5 |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-methoxy-N,N-diphenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-19-15-9-8-14-18(19)20(22)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
Clave InChI |
MMIHOGZRDAHOAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)




![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)



